![molecular formula C17H18N2O B2766226 5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole CAS No. 637745-26-7](/img/structure/B2766226.png)
5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole
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Description
Scientific Research Applications
Benzimidazole Fungicides and Microtubule Assembly
Benzimidazole compounds are widely used in agriculture and veterinary medicine as fungicides and anthelmintic drugs. Their mode of action is detailed through their ability to inhibit microtubule assembly by binding to the tubulin molecule. This inhibitory action has profound implications for fungal cell biology and molecular genetics, providing a tool for studying tubulin structure and the organization and function of microtubules (Davidse, 1986).
Environmental Occurrence and Behavior of Parabens
Although not directly related to benzimidazoles, the study of parabens in aquatic environments sheds light on the behavior of synthetic compounds, including potential benzimidazole derivatives, in the environment. Parabens, similar to benzimidazoles, have applications in consumer products, and their fate in water sources reflects concerns about persistent pollutants. This highlights the need for research into the environmental impacts of benzimidazole compounds (Haman et al., 2015).
DNA Binding and Fluorescent Staining
Benzimidazole derivatives, particularly Hoechst 33258 and its analogues, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property is utilized in fluorescent DNA staining, which is critical for chromosome and nuclear staining in plant cell biology, among other applications. This demonstrates the versatility of benzimidazole compounds in biotechnological applications and drug design (Issar & Kakkar, 2013).
Therapeutic Potential and Drug Development
Benzimidazole compounds possess a broad spectrum of pharmacological activities, making them significant scaffolds in drug design and development. Their roles span across antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant activities. The structural versatility and pharmacological efficacy of benzimidazole derivatives underscore their potential in developing new therapeutic agents (Babbar, Swikriti, & Arora, 2020).
properties
IUPAC Name |
5,6-dimethyl-1-(2-phenoxyethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-10-16-17(11-14(13)2)19(12-18-16)8-9-20-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWKWAAOMKWUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole |
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